molecular formula C26H31NO4 B12331970 (2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12331970
M. Wt: 421.5 g/mol
InChI Key: DUHPOFYVRSSPPI-DEOSSOPVSA-N
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Description

(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclooctyl group and a fluorenylmethoxycarbonyl (Fmoc) group. The presence of these groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of (2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the cyclooctyl group: This step involves the cyclization of a suitable precursor to form the cyclooctyl ring.

    Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling reaction: The final step involves coupling the cyclooctyl group with the Fmoc-protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesizers for large-scale production.

Chemical Reactions Analysis

(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The Fmoc group can be selectively removed under basic conditions (e.g., piperidine in DMF), allowing for further functionalization of the amino group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon.

Scientific Research Applications

(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-ligand interactions and enzyme kinetics.

    Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group that can be selectively removed to expose the amino group, allowing for subsequent reactions. The cyclooctyl group imparts hydrophobic properties, which can influence the compound’s interaction with biological membranes and proteins.

Comparison with Similar Compounds

(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclooctyl and Fmoc groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H31NO4/c28-25(29)24(16-18-10-4-2-1-3-5-11-18)27-26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h6-9,12-15,18,23-24H,1-5,10-11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1

InChI Key

DUHPOFYVRSSPPI-DEOSSOPVSA-N

Isomeric SMILES

C1CCCC(CCC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCCC(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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